molecular formula C11H15N3O2 B2521204 1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2189108-36-7

1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2521204
CAS No.: 2189108-36-7
M. Wt: 221.26
InChI Key: CWJWCSCKHMKIHW-UHFFFAOYSA-N
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Description

The compound “1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains an oxazole ring and a piperazine ring. Oxazole is a five-membered ring containing an oxygen atom and a nitrogen atom. Piperazine is a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxazole derivatives are generally synthesized through cyclodehydration of appropriate amides or through cycloaddition reactions . Piperazine derivatives can be synthesized through a variety of methods, including the reaction of diethanolamine with a halogenating agent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole and piperazine rings, along with a prop-2-en-1-one group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole and piperazine rings. Oxazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . Piperazines can act as bidentate ligands and are often used in the preparation of coordination compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, oxazoles are stable compounds that can exhibit both aromatic and non-aromatic character . Piperazines are also stable and are often used in pharmaceuticals due to their favorable safety profile .

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

1-[4-(1,2-oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-11(15)14-6-4-13(5-7-14)9-10-3-8-16-12-10/h2-3,8H,1,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJWCSCKHMKIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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